REACTION_CXSMILES
|
C(N(CC)CC)C.NCCCN1C=CN=C1.Cl[C:18]1[C:27]2[C:22](=[CH:23][C:24]([NH:31][CH2:32][CH3:33])=[C:25]([N+:28]([O-:30])=[O:29])[CH:26]=2)[N:21]=[CH:20][N:19]=1.[O:34]1CCCC1>>[CH2:32]([NH:31][C:24]1[CH:23]=[C:22]2[C:27]([C:18](=[O:34])[NH:19][CH:20]=[N:21]2)=[CH:26][C:25]=1[N+:28]([O-:30])=[O:29])[CH3:33]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
NCCCN1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)[N+](=O)[O-])NCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1=C(C=C2C(NC=NC2=C1)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.61 mmol | |
AMOUNT: MASS | 610.3 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |